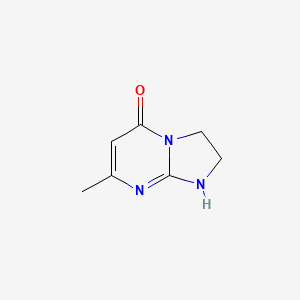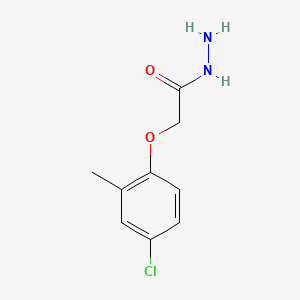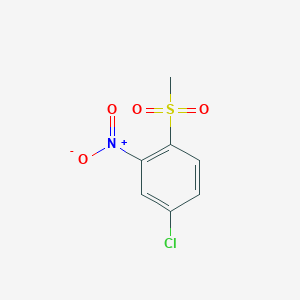
(2,6-Dimethylphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,6-Dimethylphenyl)methanamine hydrochloride is not directly discussed in the provided papers. However, the synthesis of a related compound, diphenhydramine hydrochloride, is described in the first paper. Diphenhydramine hydrochloride is synthesized through an end-to-end continuous flow process that emphasizes atom economy and waste minimization. This process involves the combination of chlorodiphenylmethane and N,N-dimethylaminoethanol without additional solvents at high temperatures, resulting in the target compound as a molten salt .
Synthesis Analysis
The synthesis of diphenhydramine hydrochloride, as mentioned in the first paper, is significant due to its continuous flow methodology, which is a first for active pharmaceutical ingredient (API) production. The process achieves six of the twelve principles of green chemistry, including waste minimization and atom economy, by combining the starting materials in a 1:1 molar ratio at high temperatures to yield the target compound directly .
Molecular Structure Analysis
While the molecular structure of (2,6-Dimethylphenyl)methanamine hydrochloride is not analyzed in the provided papers, the second paper discusses the solution structures of luminescent chelates of europium (III) with a different compound. The chelates formed show three structurally different luminescent chelates in aqueous solutions, with one having a dimeric structure that initiates sensitized transitions of Eu (III) with a long lifetime . This indicates the importance of molecular structure in determining the properties and reactivity of a compound.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving (2,6-Dimethylphenyl)methanamine hydrochloride. However, the synthesis process of diphenhydramine hydrochloride described in the first paper implies a chemical reaction between chlorodiphenylmethane and N,N-dimethylaminoethanol to form the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2,6-Dimethylphenyl)methanamine hydrochloride are not directly analyzed in the provided papers. Nonetheless, the first paper's description of diphenhydramine hydrochloride synthesis suggests that the target compound can exist as a molten salt at temperatures above 168 °C, which is a notable physical property . The second paper's focus on luminescent chelates of europium (III) highlights the significance of chemical properties such as luminescence and the lifetime of excited states in the context of chelate structures .
Applications De Recherche Scientifique
Catalysts and Ligands
Research has demonstrated the utility of (2,6-Dimethylphenyl)methanamine hydrochloride and its derivatives in catalysis and as ligands. For instance, aromatic amine ligands, including those derived from 2,6-dimethylphenyl compounds, paired with copper(I) chloride, have shown high efficiency in polymerizing 2,6-dimethylphenol, a key component for producing certain polymers. This combination has led to fast reaction rates and low by-product formation in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), emphasizing its potential in industrial polymer production (Kim et al., 2018).
Polymer Synthesis
The molecule has also found applications in polymer synthesis. A novel method for synthesizing α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) oligomers in water has been developed. This method involves the oxidative copolymerization of 2,6-dimethylphenol and aromatic diols, showcasing a new pathway for polymer production that could have implications for creating materials with specific properties, such as thermal stability and solubility (Wu et al., 2013).
Environmental Applications
Interestingly, (2,6-Dimethylphenyl)methanamine hydrochloride related compounds have been implicated in environmental applications, such as biodegradation processes. Mycobacterium neoaurum B5-4 has been identified as capable of degrading 2,6-dimethylphenol, suggesting potential for bioremediation of environments contaminated with industrial pollutants related to (2,6-Dimethylphenyl)methanamine hydrochloride (Ji et al., 2019).
Structural Studies
Structural analyses of compounds related to (2,6-Dimethylphenyl)methanamine hydrochloride have provided insights into their properties and applications. Studies on nickel complexes chelating anilido−imine donors, for instance, have revealed solid-state structures and solution-dependent behaviors, informing their use in olefin polymerization catalysis (Gao et al., 2004).
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-3-5-8(2)9(7)6-10;/h3-5H,6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUIHXPXIFDSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595929 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenyl)methanamine hydrochloride | |
CAS RN |
345665-28-3 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














